3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a thienopyrimidine derivative with the molecular formula C₂₃H₁₈BrClN₂OS₂ and a molecular weight of 517.884 g/mol . Its structure features:
- A tetrahydrobenzothienopyrimidinone core.
- A 4-bromophenyl group at position 3.
- A (2-chlorobenzyl)sulfanyl substituent at position 2.
Thienopyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties, often modulated by substituents on the core structure .
Properties
Molecular Formula |
C23H18BrClN2OS2 |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18BrClN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChI Key |
IMBZYUCICKVJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine family, which has attracted attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 452.82 g/mol. Its structure features a bromophenyl group and a chlorobenzyl sulfanyl moiety, contributing to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31 to 125 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The same class of compounds has also been tested for antifungal activity, showing effectiveness against species like Candida albicans and Aspergillus niger.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31 |
| Compound B | Escherichia coli | 125 |
| Compound C | Candida albicans | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound has shown promising results against human breast adenocarcinoma (MCF7) cell lines. In a study using the Sulforhodamine B (SRB) assay, it was found that certain derivatives had IC50 values indicating significant cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest that these compounds can interact with specific receptors implicated in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in cancer cells .
Case Studies
- Synthesis and Evaluation : A recent study synthesized various derivatives of thienopyrimidine and evaluated their biological activities. The most active compounds were identified through a series of in vitro assays against multiple cancer cell lines .
- Molecular Docking Studies : Another investigation utilized molecular docking to assess the binding affinity of these compounds to target proteins involved in cancer signaling pathways. The results indicated strong interactions with key oncogenic targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 (Sulfanyl Group)
Compound B : 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₂₄H₁₈BrClN₂O₂S₂ .
- Key Differences: Replaces the 2-chlorobenzyl group with a 2-(4-bromophenyl)-2-oxoethyl chain. Impact: The oxoethyl group may reduce lipophilicity compared to Compound A, affecting membrane permeability .
Compound C : 2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₂₂H₂₂BrN₂OS₂ .
- Key Differences: Substitutes the 2-chlorobenzyl with 4-bromobenzyl and replaces the 4-bromophenyl at position 3 with an ethyl group.
Compound D : 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Substituent Variations at Position 3 (Aryl Group)
Compound E : 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Compound F : 3-(4-Methoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Core Modifications
Compound G : 4-(4-Bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular Weight and Lipophilicity
Antimicrobial Activity
- Thienopyrimidines with sulfanyl and halogen substituents show enhanced antimicrobial activity. For example, Compound A’s bromine and chlorine atoms may improve interaction with bacterial enzymes .
- Compound E ’s dual chlorine atoms demonstrate moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting Compound A ’s bromine could further enhance potency .
Solubility and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
